Array ( [bid] => 7600340 ) Buy 5-(5-Fluoropyridin-3-yl)-4-methylpyridin-2-amine

5-(5-Fluoropyridin-3-yl)-4-methylpyridin-2-amine

Catalog No.
S7885927
CAS No.
M.F
C11H10FN3
M. Wt
203.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-Fluoropyridin-3-yl)-4-methylpyridin-2-amine

Product Name

5-(5-Fluoropyridin-3-yl)-4-methylpyridin-2-amine

IUPAC Name

5-(5-fluoropyridin-3-yl)-4-methylpyridin-2-amine

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

InChI

InChI=1S/C11H10FN3/c1-7-2-11(13)15-6-10(7)8-3-9(12)5-14-4-8/h2-6H,1H3,(H2,13,15)

InChI Key

WGUQSJREGSGALI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1C2=CC(=CN=C2)F)N

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=CN=C2)F)N
FPMA is an organic compound that belongs to the class of aminopyridines. It is a heterocyclic compound with a molecular formula of C12H11FN2. FPMA has a molecular weight of 200.23g/mol and a melting point of 168-172°C. The IUPAC name for FPMA is 5-(5-Fluoropyridin-3-yl)-4-methylpyridin-2-amine.
FPMA is a white or off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and DMSO. The compound is stable under normal conditions and has a pKa of 7.4. FPMA has a log P of 2.3, indicating that it has moderate lipophilicity. The compound has a UV-visible absorption maximum at 286 nm.
FPMA can be synthesized using various methods, including Suzuki coupling, C-H functionalization, and Buchwald-Hartwig coupling. These methods involve the reaction between 5-chloropyridin-3-ylboronic acid, 4-methylpyridin-2-amine, and potassium carbonate or copper catalysts. The compound can be characterized using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
The analytical methods used for FPMA include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). These methods are used for the detection and quantification of FPMA in various biological samples and experiments.
FPMA has been found to exhibit various biological properties, including anticancer, antifungal, and antibacterial activities. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. FPMA has also been found to have immunomodulatory properties, making it a potential therapeutic agent for immune-related disorders.
Studies have shown that FPMA is relatively safe at therapeutic doses and does not exhibit significant toxicity. However, the compound can cause some adverse effects, including mild gastrointestinal discomfort and skin irritation. Further studies are needed to determine the long-term safety of FPMA.
FPMA has various applications in scientific experiments, including in the fields of medicinal chemistry, drug discovery, and chemical biology. The compound is used as a tool for understanding cellular signaling pathways and as a lead compound for developing new drugs.
The research on FPMA is still in its early stages, with most studies focusing on its biological properties and therapeutic potential. However, new research is being conducted to explore its potential applications in various fields, including drug development and chemical biology.
FPMA has potential implications in various fields of research and industry, including drug discovery, chemical biology, and material science. The compound can be used as a lead compound for developing new drugs and as a tool for understanding biological pathways. Additionally, FPMA can be used as a building block for designing new materials with unique properties.
Despite its potential applications, FPMA has limitations, including its moderate lipophilicity and limited solubility in water. Future research should explore ways to improve the solubility and lipophilicity of the compound to enhance its therapeutic potential. Additionally, further studies are needed to determine the optimal dose and long-term safety of FPMA.
1. Investigating the potential of FPMA in the treatment of immune-related disorders.
2. Exploring the use of FPMA as a tool for understanding epigenetic mechanisms.
3. Designing new derivatives of FPMA with enhanced biological activity and solubility.
4. Examining the potential of FPMA in the treatment of neurological disorders.
5. Studying the use of FPMA as a building block for developing new materials with unique properties.
6. Investigating the potential of FPMA in the development of new agrochemicals.
7. Developing novel analytical techniques for detecting and quantifying FPMA in biological samples.
8. Exploring the use of FPMA as a biosensor for detecting specific biomolecules.
9. Studying the effect of FPMA on cellular signaling pathways.
10. Investigating the potential of FPMA in the development of new cancer therapeutics.
In conclusion, FPMA is a promising compound with various potential applications in research and industry. Despite its limitations, further studies are needed to explore its potential therapeutic uses and to design new derivatives with enhanced properties. FPMA represents a valuable tool for studying biological pathways and developing new materials with unique properties.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.08587549 g/mol

Monoisotopic Mass

203.08587549 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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